N-(2-METHYL-5-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound characterized by its biphenyl structure with a carboxamide group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate and iron(III) chloride to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and iron(III) chloride are commonly used for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate in solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions include the corresponding amines and substituted biphenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and is used in the synthesis of imatinib, a targeted cancer therapy.
N-(2-Methyl-5-nitrophenyl)benzamide: Another similar compound with applications in medicinal chemistry.
Uniqueness
N-(2-METHYL-5-NITROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl structure, which imparts specific electronic and steric properties that are valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-7-12-18(22(24)25)13-19(14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIHIQJPMRKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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